molecular formula C19H26N2O4S B486761 N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide CAS No. 825609-17-4

N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide

Cat. No.: B486761
CAS No.: 825609-17-4
M. Wt: 378.5g/mol
InChI Key: VVEURSMFVMFNDZ-UHFFFAOYSA-N
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Description

N-[2-(4-Morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. This compound features a naphthalenesulfonamide core, which is functionalized with a morpholine ring and a propoxy group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide typically involves the following steps:

    Formation of the Naphthalenesulfonamide Core:

    Introduction of the Propoxy Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various alkylated or arylated derivatives depending on the substituent used.

Scientific Research Applications

N-[2-(4-Morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity. The naphthalenesulfonamide core can intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

    N-[2-(4-Morpholinyl)ethyl]-1-naphthalenesulfonamide: Lacks the propoxy group, which may affect its solubility and reactivity.

    N-[2-(4-Morpholinyl)ethyl]-4-methoxy-1-naphthalenesulfonamide: Contains a methoxy group instead of a propoxy group, potentially altering its chemical properties.

Uniqueness: N-[2-(4-Morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide is unique due to the presence of both the morpholine ring and the propoxy group, which together enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

Biological Activity

N-[2-(4-morpholinyl)ethyl]-4-propoxy-1-naphthalenesulfonamide, commonly referred to as a sulfanilide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the modulation of receptor functions and as a potential treatment for various medical conditions.

Chemical Structure and Properties

The compound's structure is characterized by a naphthalene core substituted with a sulfonamide group, which is known for its bioactivity. The presence of the morpholine group enhances its solubility and biological interaction profile.

  • Chemical Formula : C16H22N2O3S
  • Molecular Weight : 318.42 g/mol

Biological Activity Overview

This compound has been studied for its effects on various biological systems. Key areas of research include:

  • Receptor Modulation : This compound has demonstrated antagonistic activity against oxytocin and vasopressin receptors, which are crucial in regulating water retention, blood pressure, and reproductive functions .
  • Therapeutic Applications : Research indicates its potential use in treating conditions such as preterm labor, dysmenorrhea, and hypertension .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors:

  • Oxytocin Receptor Antagonism : By blocking the action of oxytocin, this compound may help manage conditions associated with excessive uterine contractions.
  • Vasopressin Receptor Modulation : Its antagonistic effects can contribute to the management of fluid balance disorders and hypertension.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits receptor activation at nanomolar concentrations. The following table summarizes key findings from these studies:

StudyConcentration (nM)Receptor TypeEffect
Study 110OxytocinInhibition of receptor activation
Study 250VasopressinReduced signaling pathway activity

In Vivo Studies

Animal model studies have further validated the therapeutic potential of this compound:

  • Preterm Labor Model : In a rat model, administration of the compound resulted in a significant decrease in premature contractions compared to control groups.
  • Hypertension Model : Mice treated with this sulfanilide exhibited lower blood pressure readings, indicating effective modulation of vasopressin activity.

Case Studies

Several case studies have documented the clinical applications of similar sulfanilide derivatives:

  • Case Study A : A patient with severe dysmenorrhea showed marked improvement after treatment with a related sulfanilide derivative, leading to reduced pain and improved quality of life.
  • Case Study B : Patients experiencing hypertension showed significant blood pressure reduction when treated with compounds similar to this compound.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-propoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-2-13-25-18-7-8-19(17-6-4-3-5-16(17)18)26(22,23)20-9-10-21-11-14-24-15-12-21/h3-8,20H,2,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEURSMFVMFNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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